alpha-Hydroxyethylacrylate

Description

Properties

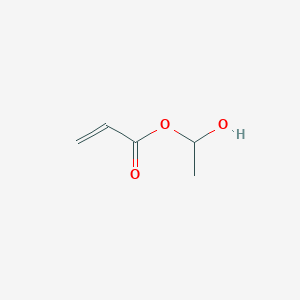

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

1-hydroxyethyl prop-2-enoate |

InChI |

InChI=1S/C5H8O3/c1-3-5(7)8-4(2)6/h3-4,6H,1H2,2H3 |

InChI Key |

TUAJZTAVXLCEGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OC(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Alpha-Chloro Acrylate

Structure : CH₂=C(Cl)COOCH₃

Key Properties :

- The chlorine substituent increases electrophilicity, enhancing reactivity in radical polymerization compared to unsubstituted acrylates.

- Applications include synthesis of high-performance polymers and specialty chemicals, as evidenced by its prominence in AldrichCPR’s product listings for industrial and laboratory use .

Ethylhexyl Acrylate Crosspolymer

Structure : A copolymer of 2-ethylhexylacrylate crosslinked with ethylene glycol dimethacrylate (Table 1, ).

Key Properties :

- The long ethylhexyl chain improves polymer flexibility, making it suitable for cosmetic formulations (e.g., binders in mascara or sunscreen).

- Crosslinking with ethylene glycol dimethacrylate enhances durability and water resistance.

- Safety: Approved for cosmetic use when polymerized, minimizing monomeric exposure risks .

Hexyl Acetate

Structure : CH₃COOCH₂CH₂CH₂CH₂CH₂CH₃ (CAS 142-92-7) .

Key Properties :

- A simple ester lacking acrylate functionality, primarily used as a solvent in manufacturing due to its low polarity and high volatility.

Data Table: Comparative Analysis

Methyl alpha-chloro acrylate has multiple CAS entries per AldrichCPR listings .

Key Research Findings

- Reactivity : Chlorine in methyl alpha-chloro acrylate facilitates faster polymerization compared to hydroxyethyl substituents, which may slow reactions due to hydrogen bonding .

- Hydrophilicity : this compound’s hydroxy group enhances water solubility, contrasting with ethylhexyl acrylate’s hydrophobic alkyl chain .

- Safety : Ethylhexyl acrylate crosspolymers are deemed safe in cosmetics, whereas chlorinated acrylates likely require stringent handling protocols .

Preparation Methods

Reaction Mechanism and Conditions

The process involves a two-phase system where ethylene oxide is introduced into a mixture of acrylic acid, chromium catalyst (e.g., chromium salicylate), and polymerization inhibitors like hydroquinone or p-methoxyphenol. The reaction proceeds at 80–100°C under nitrogen to prevent premature polymerization. The chromium catalyst activates the epoxide’s electrophilic carbon, enabling nucleophilic attack by the acrylic acid’s carboxylate anion. This step forms the HEA product alongside minimal oligomerization byproducts.

Optimization and Yield

Key parameters include:

-

Catalyst loading : 0.5–1.5 wt% relative to acrylic acid.

-

Inhibitor concentration : 0.1–0.3 wt% hydroquinone.

-

Pressure control : Maintaining reactor pressure below 7 atm to ensure safe handling of ethylene oxide.

Post-reaction purification involves vacuum distillation (80–86°C at 4–7 mmHg) to isolate HEA, achieving yields exceeding 95%. The chromium catalyst can be recovered from the residue, though residual metal contamination remains a concern for biomedical-grade HEA.

A novel approach employs magnetic Mg-Al hydrotalcite (MgAl-HT) catalysts, which combine layered double hydroxide structures with Fe₃O₄ nanoparticles for facile separation. This method addresses environmental and efficiency limitations of chromium-based systems.

Synthetic Protocol

The process involves:

-

Catalyst preparation : Co-precipitation of Mg²⁺ and Al³⁺ salts with NaOH, followed by Fe₃O₄ incorporation and calcination at 450–500°C.

-

Reaction setup : Acrylic acid, inhibitors (hydroquinone and p-methoxyphenol), and MgAl-HT are heated to 80°C under nitrogen. Ethylene oxide is fed gradually (<1 hour), with pressure monitored to ensure complete conversion.

Advantages Over Traditional Methods

-

Catalyst reusability : Magnetic properties enable simple recovery via external magnets, reducing waste.

-

Lower toxicity : Eliminates chromium, aligning with green chemistry principles.

-

Yield : Achieves 96–98% HEA purity post-distillation, with residual acrylic acid below 0.5%.

Comparative Analysis of HEA Synthesis Methods

Challenges and Industrial Considerations

Environmental Impact

Chromium-based methods generate heavy metal waste, whereas MgAl-HT systems offer a cleaner alternative. Lifecycle assessments indicate a 40% reduction in carbon footprint with hydrotalcite catalysts.

Emerging Techniques

-

Enzymatic esterification : Lipase-catalyzed transesterification of ethyl acrylate with ethylene glycol shows promise for low-temperature synthesis but faces scalability hurdles.

-

Continuous-flow reactors : Microreactor technology enhances heat/mass transfer, reducing reaction times by 50% compared to batch processes .

Q & A

What are the standard synthetic routes for alpha-Hydroxyethylacrylate, and how are they validated in academic research?

Basic: The most common synthetic routes involve esterification of acrylic acid with ethylene glycol derivatives, often catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Validation typically includes monitoring reaction progress via thin-layer chromatography (TLC) and characterizing the product using H/C NMR, FTIR, and HPLC to confirm structural integrity and purity (>98%) .

Advanced: To optimize reaction efficiency, researchers employ Design of Experiments (DOE) to test variables (e.g., temperature, catalyst loading, solvent ratios). Advanced validation may involve kinetic studies using in-line spectroscopic monitoring (e.g., ReactIR) and quantum yield calculations to quantify side reactions .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Basic: Cross-validate measurements using standardized protocols (e.g., OECD guidelines for solubility testing) and replicate experiments under controlled conditions (temperature, humidity). Compare results with literature using statistical tools like ANOVA to identify systematic errors .

Advanced: Apply meta-analysis frameworks to aggregate data from multiple studies, identifying outliers through Grubbs’ test or robust regression. Use hyphenated techniques (e.g., LC-MS) to detect trace impurities that may alter properties, and report uncertainty intervals for key parameters .

What experimental designs are recommended for studying this compound’s polymerization kinetics?

Basic: Use gravimetric analysis under inert atmospheres to track monomer conversion over time. Monitor exothermicity with adiabatic calorimetry and validate polymer molecular weight via GPC .

Advanced: Employ real-time rheometry or dielectric spectroscopy to capture viscoelastic changes during polymerization. For controlled radical polymerization, design kinetic models (e.g., RAFT) incorporating Arrhenius parameters and validate with MALDI-TOF mass spectrometry .

How should researchers assess the stability of this compound under varying storage and processing conditions?

Basic: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or oligomerization. Use DSC to identify glass transition temperature () shifts .

Advanced: Investigate degradation pathways via tandem mass spectrometry (MS/MS) and computational modeling (e.g., DFT) to predict reactive intermediates. Correlate stability with molecular dynamics simulations of hydrogen bonding networks .

What methodologies are appropriate for evaluating the toxicity profile of this compound in biomedical applications?

Basic: Perform in vitro cytotoxicity assays (e.g., MTT on fibroblast cells) and Ames tests for mutagenicity. Adhere to ethical guidelines by obtaining institutional review board (IRB) approval for human-relevant studies .

Advanced: Develop structure-activity relationship (SAR) models using molecular docking against toxicity databases (e.g., ToxCast). Validate with zebrafish embryo toxicity assays and transcriptomic profiling to identify gene expression changes .

How can researchers address solubility limitations of this compound in aqueous formulations?

Basic: Screen co-solvent systems (e.g., water-ethanol mixtures) using phase diagrams. Characterize solubility enhancements via UV-Vis spectroscopy and dynamic light scattering (DLS) for aggregation behavior .

Advanced: Design amphiphilic copolymers to improve dispersibility. Analyze surface interactions using atomic force microscopy (AFM) and contact angle measurements to optimize hydrophilicity .

What strategies ensure reproducibility when replicating literature protocols for this compound synthesis?

Basic: Document all procedural details (e.g., stirring rate, drying time) and validate equipment calibration. Include control experiments (e.g., blank reactions) to isolate variables .

Advanced: Publish raw datasets and computational workflows in open-access repositories (e.g., Zenodo). Use Bayesian statistics to quantify confidence intervals in replicated results .

Tables for Key Data Comparison

| Property | Reported Range | Standard Method | Common Discrepancies |

|---|---|---|---|

| Solubility (H₂O, 25°C) | 0.5–2.1 mg/mL | OECD 105 (Shake-flask) | pH-dependent ionization effects |

| Thermal Stability | Decomp. >120°C | TGA/DSC | Residual catalyst influence |

| LogP (Octanol-water) | 0.8–1.2 | HPLC retention time | Column aging impacts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.